molecular formula C10H16O4 B7819020 Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate

Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate

Cat. No. B7819020
M. Wt: 200.23 g/mol
InChI Key: GZVXALXOWVXZLH-AATRIKPKSA-N
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Description

Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemo- and Stereoselectivity in Reactions

Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate demonstrates significant chemo- and stereoselectivity in reactions with organocopper reagents. The selectivity and yields achieved are influenced by the reagent's nucleophilicity. This compound offers insights into the mechanisms of anti selectivity in such reactions (Nilsson & Ullenius, 1994).

Copolymer Synthesis

This compound is utilized in the synthesis of acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups. These copolymers have potential applications in bioconjugation, offering controlled molecular weight and composition (Rossi et al., 2008).

Polymerization and UV Sensitization

Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate is pivotal in the preparation and polymerization of vinyl monomers. The presence of the 1,3-dioxolane group in polymers serves as an internal ultraviolet sensitizer, which is crucial for understanding the crosslinking behavior under UV light (D′alelio & Huemmer, 1967).

Biocompatible Thermoresponsive Polymers

The compound is used in synthesizing biocompatible thermoresponsive polymers. These polymers display temperature-dependent solubility in water and have implications in biomedical applications, such as drug delivery systems (Qiao et al., 2010).

Relaxation Behavior in Polymers

Studies on the relaxation behavior of acrylate and methacrylate polymers containing dioxacyclopentane rings, such as ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate, are significant. These studies provide insights into the mechanical and dielectric properties of these polymers, which are relevant for various industrial applications (García et al., 2001).

Synthesis of Four-Armed Amphiphilic Block Copolymer

Stereochemistry and Radical Reactions

Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate plays a role in understanding the stereochemistry of radical reactions. The study of its reactions provides evidence for the pyramidal structure of radical centers, which is crucial in organic chemistry (Kobayashi & Simamura, 1973).

properties

IUPAC Name

ethyl (E)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVXALXOWVXZLH-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1COC(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1COC(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate
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Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate
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Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate
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Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate
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Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate
Reactant of Route 6
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate

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